molecular formula C8H16ClN3O B1390103 [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride CAS No. 1185075-85-7

[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride

Cat. No.: B1390103
CAS No.: 1185075-85-7
M. Wt: 205.68 g/mol
InChI Key: PGPWQSNBKYIRTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride involves the formation of the oxadiazole ring, which is a common heterocyclic structure in organic chemistry. One method involves the reaction of isobutyl hydrazine with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)4-7-10-8(5-9-3)12-11-7;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWQSNBKYIRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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